molecular formula C8H10N4 B13094774 5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-98-6

5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13094774
CAS No.: 69141-98-6
M. Wt: 162.19 g/mol
InChI Key: IPMJLICGBKNPRA-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which combines a triazole ring fused with a pyrimidine ring The presence of three methyl groups at positions 5, 7, and 8 further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This distinct structure allows it to interact differently with molecular targets compared to other triazolopyrimidines .

Properties

CAS No.

69141-98-6

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7,8-trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C8H10N4/c1-5-6(2)11-7(3)12-8(5)9-4-10-12/h4H,1-3H3

InChI Key

IPMJLICGBKNPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NC=N2)C)C

Origin of Product

United States

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